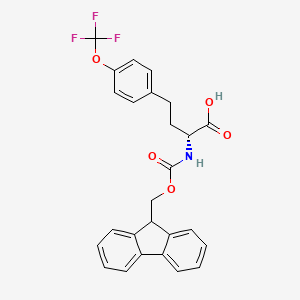

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethoxy-phenyl)-butyric acid

Description

The compound “(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethoxy-phenyl)-butyric acid” is an Fmoc-protected amino acid derivative, widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino moiety, enabling selective deprotection under mild basic conditions . The R-configuration at the chiral center ensures stereochemical integrity, critical for biological activity in peptide-based therapeutics.

Properties

Molecular Formula |

C26H22F3NO5 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethoxy)phenyl]butanoic acid |

InChI |

InChI=1S/C26H22F3NO5/c27-26(28,29)35-17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |

InChI Key |

QGWOGAUKWMDXAO-HSZRJFAPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

- Starting Material: The free amino acid (R)-2-amino-4-(4-trifluoromethoxy-phenyl)-butyric acid or its derivatives.

- Protection of Amino Group:

- The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

- Typical reaction conditions include:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Base: Sodium carbonate (Na2CO3), pyridine, or N,N-diisopropylethylamine (DIEA) to neutralize HCl formed and promote nucleophilic attack

- Temperature: 0°C to room temperature to maintain stability and control reaction rate

- Reaction time: 4 to 24 hours depending on scale and conditions

- Isolation and Purification:

- After completion, the reaction mixture is washed with aqueous sodium bicarbonate and brine to remove impurities.

- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

- Purification is commonly achieved by flash chromatography or preparative reversed-phase HPLC to obtain high-purity product (>95%).

Industrial Scale Synthesis

- Industrial production employs automated peptide synthesizers and optimized reaction parameters to maximize yield and purity.

- High-performance liquid chromatography (HPLC) is routinely used for purification and quality control.

- Reaction scale-up involves careful control of temperature, reagent addition rates, and solvent volumes to maintain consistency.

Detailed Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Amino Acid Preparation | (R)-2-amino-4-(4-trifluoromethoxy-phenyl)-butyric acid | Starting chiral amino acid | Commercially available or synthesized via asymmetric synthesis |

| 2. Fmoc Protection | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Na2CO3 or DIEA, DCM or DMF, 0–25°C, 4–24 h | Amino group protection via carbamate formation | Typically 80–95% yield |

| 3. Work-up | Aqueous washes (NaHCO3, brine), drying over MgSO4 | Removal of inorganic salts and impurities | - |

| 4. Purification | Flash chromatography or preparative HPLC | Isolation of pure Fmoc-protected amino acid | Purity >95% confirmed by HPLC and NMR |

Research Discoveries and Analytical Characterization

- NMR Spectroscopy:

- ^1H and ^13C NMR confirm the presence of Fmoc group and trifluoromethoxyphenyl substituent, as well as the stereochemical integrity at the α-carbon.

- Mass Spectrometry (LC-MS):

- Molecular ion peak observed at m/z ~486 ([M+H]^+), consistent with molecular weight 485.45 g/mol.

- HPLC:

- Reverse-phase C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA) used to assess purity.

- Infrared Spectroscopy (FT-IR):

- Characteristic carbamate carbonyl stretch near 1700 cm^−1 confirms Fmoc protection.

- Chiral HPLC or Optical Rotation:

- Used to confirm enantiomeric purity and (R)-configuration.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (R)-2-amino-4-(4-trifluoromethoxy-phenyl)-butyric acid |

| Amino Protection Reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Base | Sodium carbonate, pyridine, or DIEA |

| Temperature | 0–25°C |

| Reaction Time | 4–24 hours |

| Purification Methods | Flash chromatography, preparative HPLC |

| Yield | 80–95% |

| Characterization Techniques | NMR, LC-MS, HPLC, FT-IR |

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-trifluoromethoxy-D-Homophe undergoes various chemical reactions, including:

Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where Fmoc-4-trifluoromethoxy-D-Homophe is incorporated at specific positions .

Scientific Research Applications

Fmoc-4-trifluoromethoxy-D-Homophe has several applications in scientific research:

Biology: The compound is used to create peptide-based probes and inhibitors for studying biological pathways.

Medicine: It plays a role in the development of peptide-based therapeutics for various diseases.

Industry: The compound is used in the production of peptides for drug discovery and development.

Mechanism of Action

The mechanism of action of Fmoc-4-trifluoromethoxy-D-Homophe involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the peptide to fold into its active conformation .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃O, Br): Enhance oxidative stability and modulate acidity of the carboxylic acid moiety. The CF₃O group in the target compound offers greater electronegativity than halogens (I, Br) . Steric Effects: Bulky groups like tert-butyl (C₂₉H₃₁NO₅) hinder peptide chain aggregation but may reduce solubility . Heavy Atoms (I): Useful in X-ray crystallography but increase molecular weight significantly (e.g., 527.36 g/mol for the iodo analog) .

Biological Activity

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethoxy-phenyl)-butyric acid, also known as Fmoc-Hph(4-OCF3)-OH, is a fluorinated amino acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound features a complex structure with multiple functional groups that enhance its bioactivity and interaction with biological systems.

- Molecular Formula : C27H21F6NO4

- Molecular Weight : 537.45 g/mol

- CAS Number : 1260604-66-7

- Synonyms : Fmoc-L-Homophe(4-OCF3)-OH, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethoxy)phenyl]butanoic acid

Synthesis

The synthesis of (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethoxy-phenyl)-butyric acid typically involves solid-phase peptide synthesis (SPPS) techniques. The incorporation of fluorinated groups is crucial for enhancing the compound's stability and solubility in biological systems, which may lead to improved pharmacological properties.

Research indicates that (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethoxy-phenyl)-butyric acid exhibits various biological activities, including:

- Inhibition of Enzymatic Reactions : The compound has been shown to act as an inhibitor in certain enzymatic pathways, which can be beneficial in drug development aimed at targeting specific diseases.

- Cellular Uptake and Transport : Its unique structure allows for efficient cellular uptake, making it a candidate for drug delivery systems.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, although further research is required to elucidate the underlying mechanisms.

Case Studies

-

Anticancer Studies :

- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The IC50 values indicated a promising therapeutic window for further exploration in cancer therapy.

-

Enzyme Inhibition Assays :

- In vitro assays revealed that (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethoxy-phenyl)-butyric acid effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential use as a biochemical probe or therapeutic agent.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended protocols for synthesizing (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethoxy-phenyl)-butyric acid?

- Methodological Answer: Synthesis typically involves Fmoc protection of the amino group followed by coupling with 4-(trifluoromethoxy)phenylbutyric acid derivatives. Key steps include:

Amino Protection: Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) in anhydrous DMF .

Carbodiimide Coupling: Activate the carboxylic acid using HOBt/EDCI in DCM, followed by reaction with the trifluoromethoxy-phenyl precursor .

Chiral Resolution: Employ chiral HPLC with a cellulose-based column to isolate the (R)-enantiomer .

Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity via LC-MS (>95% purity threshold).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm backbone structure (e.g., Fmoc group signals at δ 7.3–7.8 ppm; trifluoromethoxy peak at δ 4.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]⁺ for C₂₉H₂₅F₃N₂O₅: ~563.18 Da).

- HPLC: Reverse-phase C18 column with acetonitrile/water gradient (retention time consistency ±0.2 min) .

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer:

- Toxicity: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats .

- Storage: Keep in airtight containers at –20°C, protected from light and moisture. Incompatible with strong acids/bases .

- Decomposition: Avoid temperatures >150°C to prevent emission of toxic fumes (e.g., HF, CO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer:

- Ambiguity in NMR Peaks: Compare experimental data with computed NMR spectra (e.g., using DFT/B3LYP/6-31G* basis set) .

- Chiral Center Confirmation: Perform X-ray crystallography or vibrational circular dichroism (VCD) to validate the (R)-configuration .

- Batch Variability: Cross-check with independent synthesis batches and assess impurity profiles via LC-MS/MS .

Q. What experimental design strategies mitigate instability of the trifluoromethoxy group under basic conditions?

- Methodological Answer:

- pH Control: Maintain reaction pH <8.0 to prevent hydrolysis of the trifluoromethoxy moiety .

- Solvent Selection: Use aprotic solvents (e.g., DMF, THF) instead of protic solvents (e.g., MeOH) to minimize nucleophilic attack .

- Temperature Optimization: Conduct reactions at ≤25°C; elevated temperatures accelerate degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., proteases) to simulate binding affinities .

- MD Simulations: Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of Fmoc-Trifluoromethoxy interactions .

- QSAR Analysis: Corrogate substituent effects (e.g., electron-withdrawing CF₃O vs. F) on bioactivity .

Q. What strategies optimize yield in solid-phase peptide synthesis (SPPS) using this Fmoc-protected derivative?

- Methodological Answer:

- Coupling Efficiency: Pre-activate the carboxylic acid with PyBOP/DIPEA for 10 min before resin addition .

- Deprotection: Use 20% piperidine in DMF (2 × 5 min) to remove Fmoc without cleaving the trifluoromethoxy group .

- Side-Chain Stability: Protect reactive sites (e.g., tert-butyl esters) to prevent trifluoromethoxy decomposition during acidic cleavage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer:

- Assay Variability: Normalize data using internal controls (e.g., IC₅₀ values against a reference inhibitor) .

- Structural Analog Comparison: Benchmark against analogs (e.g., 4-phenyl vs. 4-trifluoromethoxy derivatives) to isolate substituent effects .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to evaluate significance of conflicting results across ≥3 independent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.